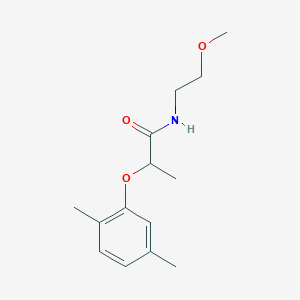

![molecular formula C17H29N3O3S B4580659 N-[2-(dimethylamino)ethyl]-4-[(2,5-dimethylphenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4580659.png)

N-[2-(dimethylamino)ethyl]-4-[(2,5-dimethylphenyl)(methylsulfonyl)amino]butanamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves multiple steps, including acylation, nucleophilic substitution, and reduction processes. For instance, tert-Butyl 5-amino-4 ((2-(dimethylamino)ethyl)(methyl)amino)-2methoxyphenyl) carbamate, a similar compound, was synthesized from 4-fluoro-2methoxy-5nitroaniline through a series of steps, culminating in an optimized method with an 81% total yield across three steps (Bingbing Zhao et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds similar to N-[2-(Dimethylamino)ethyl]-4-[(2,5-dimethylphenyl)(methylsulfonyl)amino]butanamide has been determined by X-ray crystallography, revealing details such as intramolecular hydrogen bonds and the orientation of functional groups. For example, the molecular structures of certain dimethylamino derivatives were elucidated, showing intramolecular hydrogen bonding and conformational flexibility (B. Hudson et al., 1987).

Chemical Reactions and Properties

Chemical reactions involving compounds with dimethylamino groups can lead to a variety of products depending on the reactants and conditions. For instance, reactions of 3-dimethylamino-2,2-diphenyl-2H-azirine with N-sulfonylamines have been shown to yield 1,2,5-thiadiazoles, 1,2,3-oxathiazoles, and acrylamidines, demonstrating the chemical versatility of these compounds (I. Tornus et al., 1996).

Physical Properties Analysis

Physical properties such as solubility, melting point, and optical rotation are crucial for understanding the behavior of chemical compounds in various environments. For example, the physical data for a related compound, Butanamide, N‐(3,5‐dimethylphenyl)‐2‐(formylmethylamino)‐3‐methyl‐, (2S)‐, including melting range and solubility, provide insights into its physical characteristics (Mohammad N. Noshi, 2014).

Chemical Properties Analysis

The chemical properties of N-[2-(Dimethylamino)ethyl]-4-[(2,5-dimethylphenyl)(methylsulfonyl)amino]butanamide and related compounds, such as reactivity and stability, are influenced by their molecular structure. The synthesis and characterization of novel polymers blending with polysulfone, for instance, highlight the chemical versatility and potential applications of these compounds in membrane technology (M. Padaki et al., 2013).

Applications De Recherche Scientifique

Alzheimer's Disease Diagnosis

A notable application of derivatives similar to the specified compound has been in the diagnosis of Alzheimer's disease. The use of hydrophobic radiofluorinated derivatives, closely related to the queried compound, in conjunction with positron emission tomography (PET) imaging, has enabled the localization and quantification of neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer's disease patients. This technique offers a non-invasive approach to monitor the progression of Alzheimer's disease and assess the efficacy of therapeutic interventions (Shoghi-Jadid et al., 2002).

Antimicrobial Activity

Research has demonstrated the antimicrobial efficacy of compounds structurally similar to N-[2-(dimethylamino)ethyl]-4-[(2,5-dimethylphenyl)(methylsulfonyl)amino]butanamide. A series of derivatives have shown promising antibacterial and antifungal activities against a range of pathogens, including Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. These findings suggest potential applications in developing new antimicrobial agents (Ghorab et al., 2017).

Drug Metabolism Studies

Another application area is in drug metabolism studies, where derivatives of the compound have been used to prepare mammalian metabolites of biaryl-bis-sulfonamide compounds. The use of microbial-based biocatalytic systems has facilitated the production of metabolites in sufficient quantities for structural characterization and has provided analytical standards for monitoring drug metabolites in clinical investigations (Zmijewski et al., 2006).

Molecular Recognition

The compound's derivatives have also been investigated for their molecular recognition capabilities, particularly in forming complexes with dicarboxylic acids. Such interactions have implications for the design of molecular sensors and the development of novel materials for chemical sensing applications (Yan-xing, 2004).

Bioconjugation Reactions

In bioconjugation chemistry, derivatives similar to the queried compound have been employed to optimize reactions for attaching biomolecules to each other or to solid supports. Systematic investigations have identified conditions and side reactions that influence the efficiency and outcomes of bioconjugations, facilitating the preparation of bioconjugates for medical research (Totaro et al., 2016).

Propriétés

IUPAC Name |

N-[2-(dimethylamino)ethyl]-4-(2,5-dimethyl-N-methylsulfonylanilino)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29N3O3S/c1-14-8-9-15(2)16(13-14)20(24(5,22)23)11-6-7-17(21)18-10-12-19(3)4/h8-9,13H,6-7,10-12H2,1-5H3,(H,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROAHASHGGVLPMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N(CCCC(=O)NCCN(C)C)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(dimethylamino)ethyl]-4-[(2,5-dimethylphenyl)(methylsulfonyl)amino]butanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(4-nitro-1H-pyrazol-1-yl)methyl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4580580.png)

![N~2~-(2-ethylphenyl)-N~1~-[3-(4-methyl-1-piperazinyl)propyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4580590.png)

![1-[(3-methylbenzyl)sulfonyl]-N-propyl-4-piperidinecarboxamide](/img/structure/B4580597.png)

![4-[(4-nitrophenyl)thio]benzyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate](/img/structure/B4580612.png)

![2-(4-chlorophenyl)-3-[5-methoxy-2-(2-propyn-1-yloxy)phenyl]acrylonitrile](/img/structure/B4580617.png)

![N~1~-allyl-N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4580628.png)

![4-[({[4-bromo-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]amino}carbonothioyl)amino]benzenesulfonamide](/img/structure/B4580651.png)

![4-[3-(benzyloxy)benzylidene]-2-(benzylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4580671.png)

![2-{[5-benzyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-chlorophenyl)ethanone](/img/structure/B4580679.png)

![4-(methylthio)-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B4580684.png)

![3-methyl-5-[(3-{[(4-methylphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-5-oxopentanoic acid](/img/structure/B4580687.png)